N-(4-butylpyridin-3-yl)benzamide
Description
N-(4-Butylpyridin-3-yl)benzamide is a benzamide derivative characterized by a pyridine ring substituted with a butyl group at the 4-position and a benzamide moiety at the 3-position. Benzamides are widely studied for their pharmacological relevance, particularly in anticancer research and kinase inhibition .
Properties
CAS No. |
764654-37-7 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(4-butylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O/c1-2-3-7-13-10-11-17-12-15(13)18-16(19)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3,(H,18,19) |
InChI Key |
RNBSPBYBMUUXPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylpyridin-3-yl)benzamide can be achieved through the direct condensation of 4-butyl-3-aminopyridine with benzoic acid or its derivatives. This reaction typically requires a condensing agent such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported to enhance the efficiency and yield of the reaction . This method is considered green and eco-friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylpyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-butylpyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-κB activation and induce apoptosis through separate mechanisms . The compound may inhibit the breakdown of IκB, thereby preventing NF-κB activation, which is crucial for cell survival and proliferation. Additionally, it may induce apoptosis by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on Physicochemical Properties
Key differences arise from substituents on the pyridine ring and benzamide group. A comparison of molecular properties is summarized below:
Key Observations :
- Bulkier substituents (e.g., butyl in this compound) likely enhance lipophilicity compared to smaller groups like methoxy or amino .
- Amino groups (e.g., in N-(3-aminopyridin-4-yl)benzamide ) may improve water solubility but reduce metabolic stability.
ADMET Considerations
- Lipophilicity : The butyl group in this compound may increase logP values, affecting absorption and CNS penetration.
- Metabolic Stability: Electron-deficient groups (e.g., CF₃ in ) resist oxidative metabolism, whereas amino groups () may undergo rapid acetylation or glucuronidation .
- Toxicity : Multi-amide derivatives () with high nitrogen content (16.85% N) could pose renal toxicity risks due to poor excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
